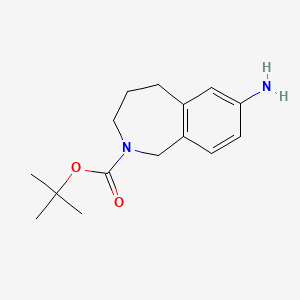
2,5-Dimethoxy-4-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C9H9ClNO5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a nitro group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-nitrobenzoyl chloride typically involves the nitration of 2,5-dimethoxybenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of a base like pyridine or triethylamine.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides or benzyl ethers.
Reduction: Formation of 2,5-dimethoxy-4-aminobenzoyl chloride.
Esterification: Formation of 2,5-dimethoxy-4-nitrobenzoates.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-nitrobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce the 2,5-dimethoxy-4-nitrobenzoyl moiety into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoyl Chloride: Similar structure but lacks the methoxy groups.
2,5-Dimethoxybenzoyl Chloride: Similar structure but lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzyl Chloroformate: Contains a chloroformate group instead of a benzoyl chloride group.
Uniqueness
2,5-Dimethoxy-4-nitrobenzoyl chloride is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group. This combination allows for unique reactivity patterns and makes it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9H8ClNO5 |
|---|---|
Poids moléculaire |
245.61 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4-6(11(13)14)8(16-2)3-5(7)9(10)12/h3-4H,1-2H3 |
Clé InChI |
WERIKRCDCABNKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)Cl)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)










![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
